molecular formula C11H18N4O B11730124 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide

Katalognummer: B11730124
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: KRGQOAHMCYVMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under mild conditions . The reaction can be catalyzed by various agents such as silver, copper, or ruthenium, depending on the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like palladium or iron may be used to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Wirkmechanismus

The mechanism of action of 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxylate
  • 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

3-amino-1-cyclopentyl-N-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-13-11(16)9-7-15(14-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16)

InChI-Schlüssel

KRGQOAHMCYVMLC-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CN(N=C1N)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.